![molecular formula C20H21N3O5 B2730085 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891102-42-4](/img/structure/B2730085.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an ethoxyphenyl group, and a pyrrolidin-3-yl urea structure
科学的研究の応用
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the ethoxyphenyl derivative, which are then subjected to a series of reactions to form the final compound. Key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol and formaldehyde.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the pyrrolidin-3-yl urea structure: This can be synthesized through the reaction of an isocyanate with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the ethoxy group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-26-16-6-4-15(5-7-16)23-11-14(10-19(23)24)22-20(25)21-13-3-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIMZDASMWZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
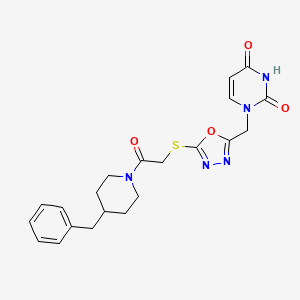
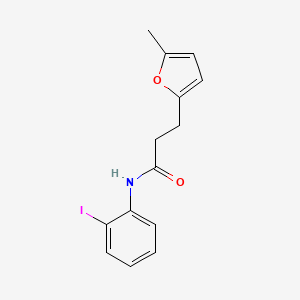
![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)
![1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2730006.png)
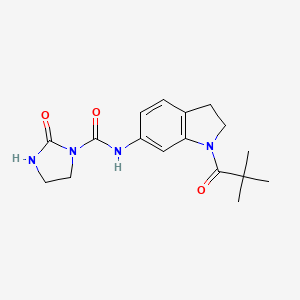
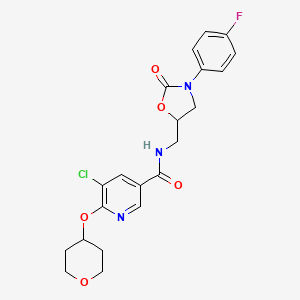
![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)
![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)
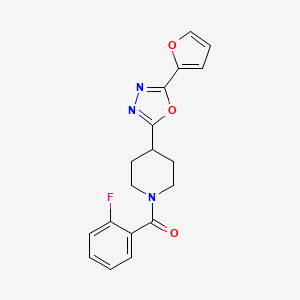
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)
![9-[(pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11,13,15-octaene](/img/structure/B2730018.png)
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)
![3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2730024.png)
